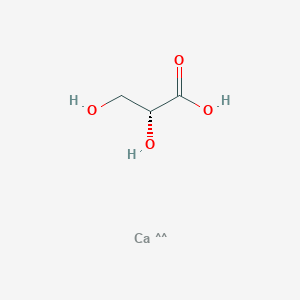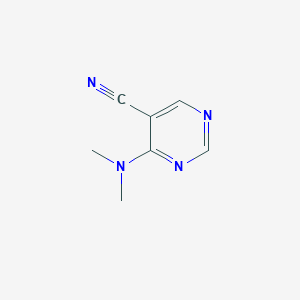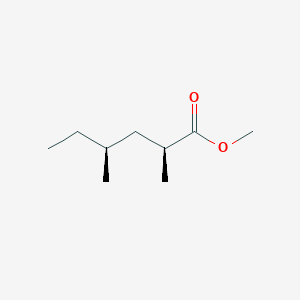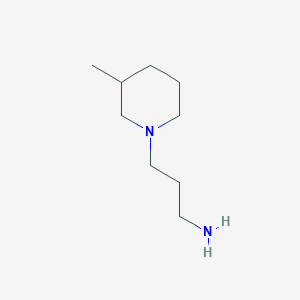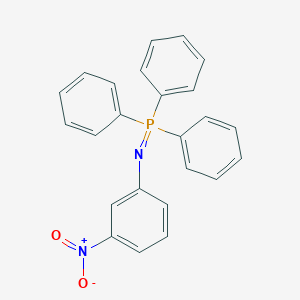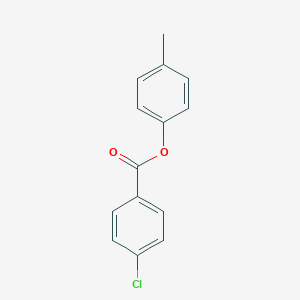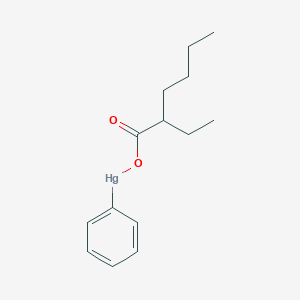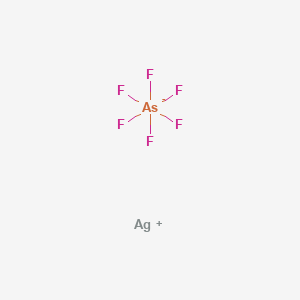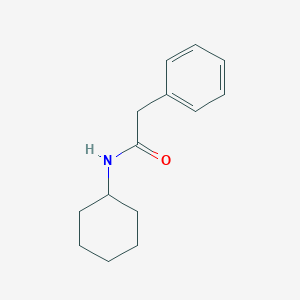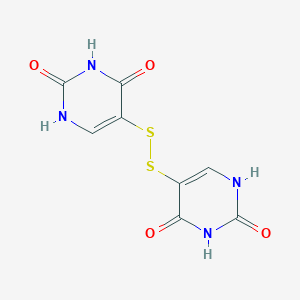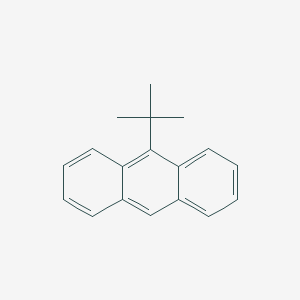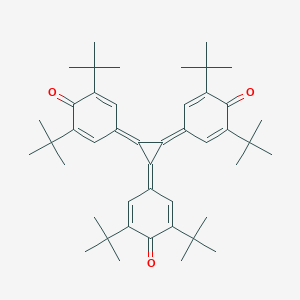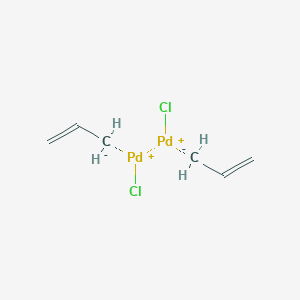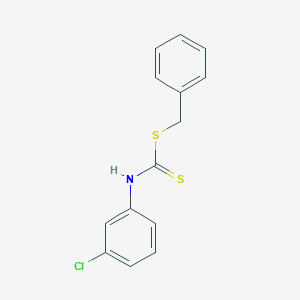
benzyl N-(3-chlorophenyl)carbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(3-chlorophenyl)carbamodithioate, also known as BCDT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCDT is a carbamate derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of benzyl N-(3-chlorophenyl)carbamodithioate is primarily through the inhibition of acetylcholinesterase. benzyl N-(3-chlorophenyl)carbamodithioate binds to the active site of acetylcholinesterase, preventing the degradation of acetylcholine and leading to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can improve cognitive function and memory. benzyl N-(3-chlorophenyl)carbamodithioate also has antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
生化和生理效应
Benzyl N-(3-chlorophenyl)carbamodithioate has been shown to have various biochemical and physiological effects. In vitro studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate inhibits the activity of acetylcholinesterase in a dose-dependent manner. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that benzyl N-(3-chlorophenyl)carbamodithioate can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Benzyl N-(3-chlorophenyl)carbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action and biochemical and physiological effects have been extensively studied. benzyl N-(3-chlorophenyl)carbamodithioate is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, benzyl N-(3-chlorophenyl)carbamodithioate has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy. benzyl N-(3-chlorophenyl)carbamodithioate can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of benzyl N-(3-chlorophenyl)carbamodithioate. One potential direction is to investigate the efficacy of benzyl N-(3-chlorophenyl)carbamodithioate in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is to develop new derivatives of benzyl N-(3-chlorophenyl)carbamodithioate that have improved solubility and efficacy. Additionally, further studies are needed to investigate the potential off-target effects of benzyl N-(3-chlorophenyl)carbamodithioate and to develop strategies to minimize these effects.
合成方法
Benzyl N-(3-chlorophenyl)carbamodithioate can be synthesized through various methods, including the reaction of benzyl isocyanate with 3-chlorophenylamine and carbon disulfide, and the reaction of benzyl chloride with 3-chlorophenylthiourea. The yield of benzyl N-(3-chlorophenyl)carbamodithioate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
Benzyl N-(3-chlorophenyl)carbamodithioate has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. benzyl N-(3-chlorophenyl)carbamodithioate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. benzyl N-(3-chlorophenyl)carbamodithioate has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
CAS 编号 |
13037-31-5 |
|---|---|
产品名称 |
benzyl N-(3-chlorophenyl)carbamodithioate |
分子式 |
C14H12ClNS2 |
分子量 |
293.8 g/mol |
IUPAC 名称 |
benzyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C14H12ClNS2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
InChI 键 |
FOGXNUMIRYZQDB-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl |
规范 SMILES |
C1=CC=C(C=C1)CSC(=S)NC2=CC(=CC=C2)Cl |
其他 CAS 编号 |
13037-31-5 |
同义词 |
m-Chlorophenyldithiocarbamic acid benzyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



